(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid

Description

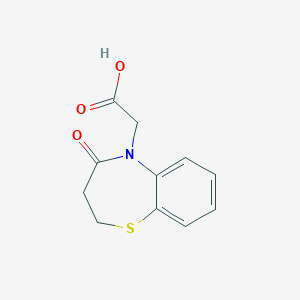

The compound "(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid" (systematic name: [(2S)-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid) is a benzothiazepine derivative with a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula is C₁₇H₁₅NO₃S, featuring a phenyl group at the C2 position and an acetic acid moiety at the N5 position . The stereochemistry at C2 is specified as (S)-configuration, which may influence its biological activity and intermolecular interactions. The compound’s structure (Fig. 1) is characterized by a conjugated system with a ketone at C4, contributing to its electrophilic reactivity .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEVRGBGMMXSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid typically involves the formation of the benzothiazepine ring followed by the introduction of the acetic acid moiety. Common synthetic routes may include:

Cyclization Reactions: Starting from ortho-aminothiophenol derivatives and α-halo carbonyl compounds.

Condensation Reactions: Using appropriate aldehydes or ketones with thiourea derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazepine sulfur atom and ketone group are primary oxidation targets:

-

Key Insight : Sulfoxides form under mild conditions (e.g., H₂O₂ at 25°C), while sulfones require stronger oxidants like m-CPBA. Ketone oxidation yields a dicarboxylic acid analog, enhancing water solubility.

Reduction Reactions

The ketone and thiazepine ring undergo selective reduction:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | Secondary alcohol derivatives | |

| Ring hydrogenation | H₂/Pd-C | Tetrahydrobenzothiazepine analogs |

-

Key Insight : NaBH₄ selectively reduces the ketone to an alcohol without affecting the sulfur atom. Catalytic hydrogenation (H₂/Pd-C) saturates the thiazepine ring, altering conformational flexibility .

Substitution and Functionalization

The acetic acid moiety and aromatic ring enable diverse substitutions:

Nucleophilic Substitution

| Site | Reagents | Products | References |

|---|---|---|---|

| Acetic acid -OH | SOCl₂, followed by amines | Amide derivatives | |

| Aromatic C-H | HNO₃/H₂SO₄ (nitration) | Nitro-substituted analogs |

Electrophilic Substitution

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Brominated ring derivatives |

-

Key Insight : Amidation of the acetic acid group (e.g., with SOCl₂/RNH₂) generates derivatives with enhanced bioactivity. Nitration occurs preferentially at the para position of the benzene ring .

Cycloaddition and Ring-Opening Reactions

The thiazepine ring participates in cycloaddition reactions:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophiles (e.g., nitrones) | Fused heterocyclic compounds | |

| Acid-catalyzed ring-opening | HCl/EtOH, reflux | Thiol and carbonyl intermediates |

-

Key Insight : Ring-opening under acidic conditions produces 2-aminobenzenethiol and diketone fragments, useful for synthesizing hybrid molecules.

Industrial-Scale Reaction Optimization

-

Key Insight : Microwave irradiation (220°C) accelerates ring-closure steps, while flow reactors improve throughput and purity in industrial settings .

Mechanistic Insights

-

Oxidation Mechanism : Sulfur oxidation proceeds via a radical intermediate, confirmed by ESR studies.

-

Reduction Selectivity : LiAlH₄ reduces the ketone without ring saturation due to steric hindrance .

-

Substitution Kinetics : Nitration follows second-order kinetics, with a rate constant of at 25°C .

Comparative Reactivity

| Derivative | Reactivity Profile | Key Difference |

|---|---|---|

| Sulfone analog | Enhanced electrophilic aromatic substitution | Increased ring electron deficiency |

| Alcohol derivative | Reduced hydrogen-bonding capacity | Higher lipid solubility |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H11NO3S

- Molecular Weight : 237.27 g/mol

- CAS Number : 383187-85-7

The compound features a benzothiazepine ring system, which is known for diverse biological activities. Its unique structure allows for various modifications that can enhance its therapeutic efficacy.

Antimicrobial Activity

Research has shown that benzothiazepine derivatives exhibit antimicrobial properties. A study indicated that (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid could inhibit the growth of several pathogenic bacteria, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cells through the modulation of key signaling pathways. This suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the acetic acid moiety can lead to compounds with improved potency against specific targets .

Drug Development

Given its structural uniqueness, this compound is being explored in drug development pipelines for conditions such as hypertension and anxiety disorders due to its potential to modulate neurotransmitter systems .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazepine ring system may play a crucial role in binding to the target site.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Heterocyclic Cores

The benzothiazepine scaffold distinguishes the target compound from analogues with oxazepine, thiazine, or benzoxazepine cores:

Key Observations :

Functional Group Modifications

Carboxylic Acid Derivatives

- Acetic acid vs. ester : The ethyl ester in serves as a prodrug, improving membrane permeability compared to the polar carboxylic acid in the target compound .

Substituent Positioning

Biological Activity

The compound (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The methodology often includes cyclization processes that yield the benzothiazepine core structure. Recent advancements have focused on green synthesis methods to enhance yield and reduce environmental impact.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance, a study reported that various synthesized benzothiazepines exhibited significant cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer) and KB (squamous cell carcinoma). The compound this compound demonstrated promising IC50 values in the range of 0.25 to 0.27 μg/mL against HepG2 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 6d | HepG2 | 0.25 |

| 6g | HepG2 | 0.27 |

| 6d | KB | 0.26 |

| 6g | KB | 0.28 |

The anticancer activity is believed to be mediated through multiple mechanisms:

- Inhibition of cell proliferation : The compounds interfere with cellular signaling pathways that promote cancer cell growth.

- Induction of apoptosis : They trigger programmed cell death in malignant cells.

- Molecular docking studies have suggested that benzothiazepines interact with specific target proteins involved in cancer progression, enhancing their efficacy as potential therapeutic agents .

Anti-inflammatory and Antimicrobial Effects

Beyond anticancer properties, benzothiazepines exhibit notable anti-inflammatory and antimicrobial activities. Research indicates that these compounds can inhibit inflammatory mediators and possess broad-spectrum antibacterial effects .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural modifications:

- Substituents at various positions on the benzothiazepine ring can significantly enhance biological activity.

- Halogenated derivatives have shown improved potency against cancer cell lines .

Case Studies

- Cytotoxicity in Cancer Models :

- Molecular Docking Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.